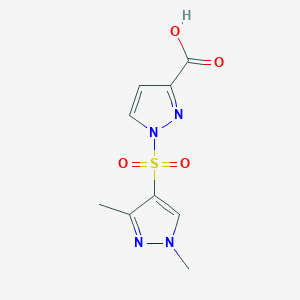
1-((1,3-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-1H-pyrazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((1,3-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-1H-pyrazole-3-carboxylic acid is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions
Preparation Methods
The synthesis of 1-((1,3-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-1H-pyrazole-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the acylation of 1,3-dimethyl-5-pyrazolone with appropriate reagents to introduce the sulfonyl and carboxylic acid groups. The reaction conditions typically involve the use of chlorinating agents and acylating agents under controlled temperatures and pH conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-((1,3-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-((1,3-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-((1,3-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The sulfonyl and carboxylic acid groups play a crucial role in its binding to enzymes and receptors, leading to the modulation of biological activities. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-((1,3-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-1H-pyrazole-3-carboxylic acid can be compared with other similar compounds, such as:
1-[(1,3-Dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-(4-methoxyphenyl)-4-piperidinecarboxamide: This compound has a similar pyrazole core but with different substituents, leading to variations in its chemical and biological properties.
1-(1,3-Dimethyl-1H-pyrazole-4-sulfonyl)-piperidine-4-carboxylic acid: Another related compound with a piperidine ring, which may exhibit different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H10N4O4S |
|---|---|
Molecular Weight |
270.27 g/mol |
IUPAC Name |
1-(1,3-dimethylpyrazol-4-yl)sulfonylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C9H10N4O4S/c1-6-8(5-12(2)10-6)18(16,17)13-4-3-7(11-13)9(14)15/h3-5H,1-2H3,(H,14,15) |
InChI Key |
DLRCPVOHYKSOOW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1S(=O)(=O)N2C=CC(=N2)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


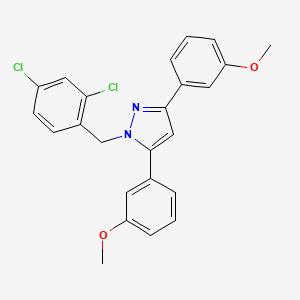
![1-{2-[(2,3-Dimethylphenyl)amino]-4-methyl-1,3-thiazol-5-yl}ethanone](/img/structure/B10909877.png)
![Methyl 5-isopropyl-3-methylpyrazolo[1,5-A]pyrimidine-7-carboxylate](/img/structure/B10909878.png)
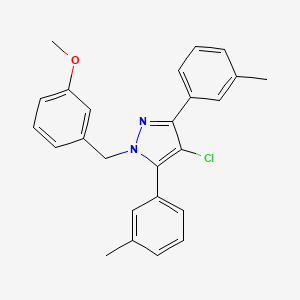
![N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}cyclohexanecarbohydrazide](/img/structure/B10909882.png)
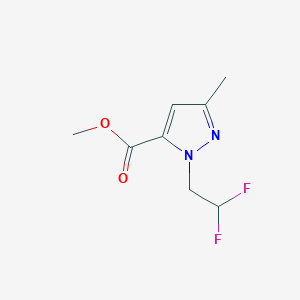
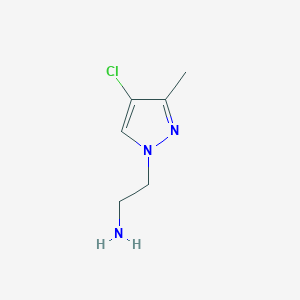
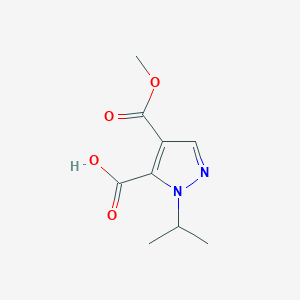
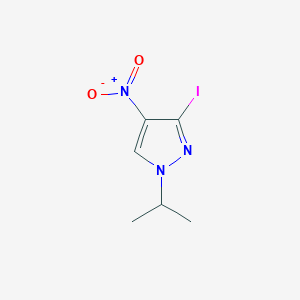
![3-Methoxy-1-((6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)-1H-pyrazol-4-amine](/img/structure/B10909910.png)
![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)furan-2-carboxamide](/img/structure/B10909915.png)

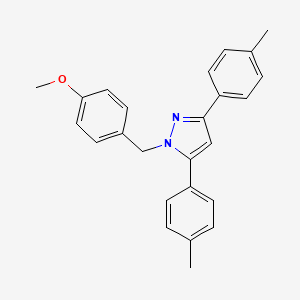
![N'-[(4-fluorophenoxy)acetyl]-4-methoxybenzohydrazide](/img/structure/B10909939.png)
